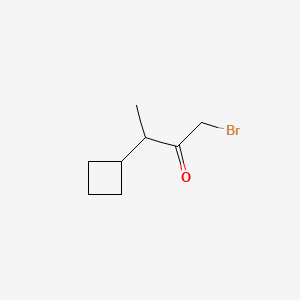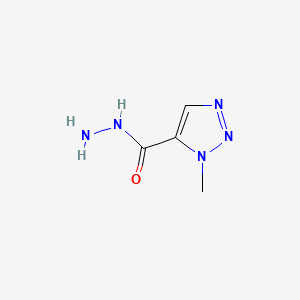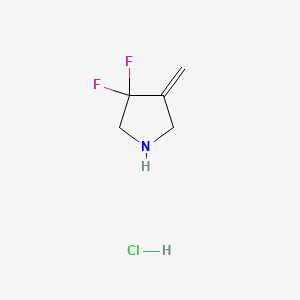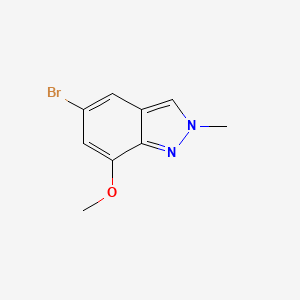
4-ethoxypyridine-3-sulfonyl chloride hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Ethoxypyridine-3-sulfonyl chloride hydrochloride is a chemical compound with the molecular formula C7H8ClNO3S. It is a derivative of pyridine, characterized by the presence of an ethoxy group at the 4-position and a sulfonyl chloride group at the 3-position, with an additional hydrochloride group. This compound is often used in organic synthesis and various chemical reactions due to its reactive sulfonyl chloride group .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethoxypyridine-3-sulfonyl chloride hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 4-ethoxypyridine.
Sulfonylation: The 4-ethoxypyridine undergoes sulfonylation using chlorosulfonic acid (HSO3Cl) to introduce the sulfonyl chloride group at the 3-position.
Hydrochloride Formation: The resulting 4-ethoxypyridine-3-sulfonyl chloride is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves:
Large-Scale Sulfonylation: Using industrial-grade chlorosulfonic acid and 4-ethoxypyridine.
Purification: The crude product is purified through recrystallization or distillation to obtain the final product with high purity.
化学反応の分析
Types of Reactions
4-Ethoxypyridine-3-sulfonyl chloride hydrochloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives.
Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.
Reduction: The compound can be reduced to form 4-ethoxypyridine-3-sulfonamide.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reaction is typically carried out in an organic solvent such as dichloromethane or tetrahydrofuran, often at room temperature or slightly elevated temperatures.
Hydrolysis: This reaction occurs readily in the presence of water or aqueous base.
Major Products Formed
Sulfonamide Derivatives: Formed from nucleophilic substitution with amines.
Sulfonic Acid: Formed from hydrolysis.
Sulfonamide: Formed from reduction.
科学的研究の応用
4-Ethoxypyridine-3-sulfonyl chloride hydrochloride has several applications in scientific research:
Organic Synthesis: Used as a reagent for introducing sulfonyl groups into organic molecules.
Pharmaceuticals: Utilized in the synthesis of sulfonamide-based drugs.
Biochemistry: Employed in the modification of biomolecules, such as proteins and peptides, through sulfonylation reactions.
Material Science: Used in the preparation of functionalized materials with sulfonyl groups.
作用機序
The mechanism of action of 4-ethoxypyridine-3-sulfonyl chloride hydrochloride primarily involves its reactive sulfonyl chloride group. This group can react with nucleophiles, leading to the formation of covalent bonds with various substrates. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .
類似化合物との比較
Similar Compounds
4-Methoxypyridine-3-sulfonyl chloride hydrochloride: Similar structure but with a methoxy group instead of an ethoxy group.
4-Chloropyridine-3-sulfonyl chloride hydrochloride: Similar structure but with a chloro group instead of an ethoxy group.
4-Methylpyridine-3-sulfonyl chloride hydrochloride: Similar structure but with a methyl group instead of an ethoxy group.
Uniqueness
4-Ethoxypyridine-3-sulfonyl chloride hydrochloride is unique due to the presence of the ethoxy group, which can influence its reactivity and solubility compared to other similar compounds. This uniqueness makes it a valuable reagent in specific synthetic applications where the ethoxy group provides distinct advantages .
特性
IUPAC Name |
4-ethoxypyridine-3-sulfonyl chloride;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNO3S.ClH/c1-2-12-6-3-4-9-5-7(6)13(8,10)11;/h3-5H,2H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZXHJOPGZOXXBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=NC=C1)S(=O)(=O)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9Cl2NO3S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.12 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 4-(4-methylphenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylate](/img/structure/B6610463.png)

![diethyl [1-(fluorosulfonyl)cyclopropyl]phosphonate](/img/structure/B6610489.png)
![tert-butyl 7-(methylamino)-4-azaspiro[2.5]octane-4-carboxylate](/img/structure/B6610493.png)
![2-fluoro-4-[1-(trifluoromethyl)cyclopropyl]pyridine](/img/structure/B6610497.png)



![N-benzyl-1-(hydroxymethyl)bicyclo[2.1.1]hexane-2-carboxamide](/img/structure/B6610528.png)

![3-[(azetidin-3-yl)methoxy]propanoic acid hydrochloride](/img/structure/B6610551.png)

![5-bromospiro[2.4]heptane](/img/structure/B6610560.png)
